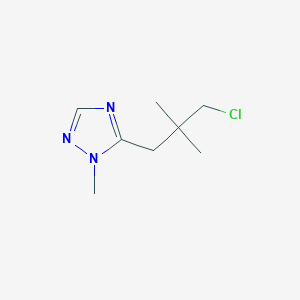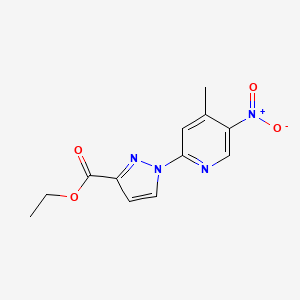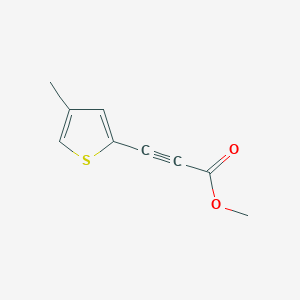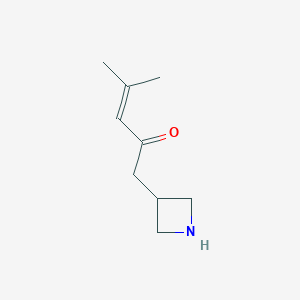
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The pharmacophore subunit of azetidine is utilized in various natural and synthetic compounds with diverse biological activities .
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: is a four-membered saturated heterocycle containing an azetidine ring (a nitrogen-containing four-membered ring) and an enone functionality.
Métodos De Preparación
- The synthetic route involves several steps:
- Start with (N-Boc-azetidin-3-ylidene)acetate , obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Perform an aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Obtain Methyl 2-(oxetan-3-ylidene)acetate similarly, followed by reaction with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Novel heterocyclic amino acid derivatives can also be synthesized via Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids.
Análisis De Reacciones Químicas
- Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:
Aplicaciones Científicas De Investigación
Chemistry: Building block for novel heterocyclic compounds.
Biology: Potential bioactive agents due to the azetidine pharmacophore.
Mecanismo De Acción
- The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
Comparación Con Compuestos Similares
- Similar compounds include other azetidines and enones, but none precisely match this structure.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: stands out due to its unique combination of azetidine and enone functionalities.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3 |
Clave InChI |
ZRRVTVMGHMWDDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CC1CNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
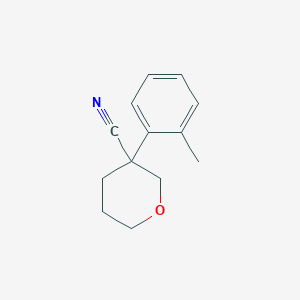

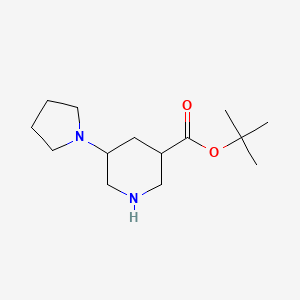
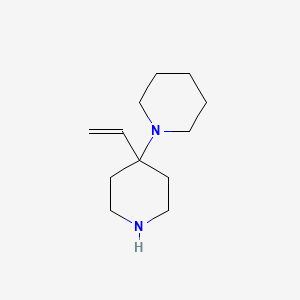
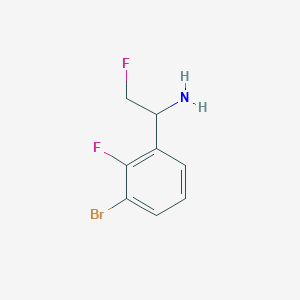
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
